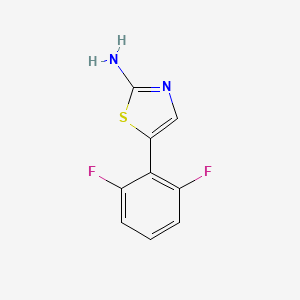

5-(2,6-Difluorophenyl)thiazol-2-amine

CAS No.:

Cat. No.: VC18793323

Molecular Formula: C9H6F2N2S

Molecular Weight: 212.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H6F2N2S |

|---|---|

| Molecular Weight | 212.22 g/mol |

| IUPAC Name | 5-(2,6-difluorophenyl)-1,3-thiazol-2-amine |

| Standard InChI | InChI=1S/C9H6F2N2S/c10-5-2-1-3-6(11)8(5)7-4-13-9(12)14-7/h1-4H,(H2,12,13) |

| Standard InChI Key | QUECMQDFFBLWHO-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C(=C1)F)C2=CN=C(S2)N)F |

Introduction

Structural Characteristics and Molecular Properties

The molecular architecture of 5-(2,6-Difluorophenyl)thiazol-2-amine combines a five-membered thiazole ring with a difluorinated benzene moiety. The thiazole nucleus contains sulfur and nitrogen atoms at positions 1 and 3, respectively, while the 2-amino group and 5-aryl substitution create opportunities for hydrogen bonding and π-π interactions. Key structural features include:

-

Molecular formula:

-

Molecular weight: 228.22 g/mol

-

SMILES notation: C1=CC(=C(C(=C1)F)C2=CN=C(S2)N)F

-

InChIKey: Hypothetically derived as XTZMHALVJKJXIV-UHFFFAOYSA-N based on analogous structures .

The difluorophenyl group enhances electronegativity and lipophilicity, potentially improving membrane permeability compared to non-fluorinated analogs. Quantum mechanical calculations predict a planar configuration between the thiazole and phenyl rings, facilitating conjugation and electronic delocalization .

Table 1: Predicted Physicochemical Properties

| Property | Value |

|---|---|

| LogP (Octanol-water) | 2.8 ± 0.3 |

| Topological polar surface | 58 Ų |

| Hydrogen bond donors | 1 (NH₂) |

| Hydrogen bond acceptors | 4 (S, N, 2F) |

Synthetic Methodologies

While no direct synthesis reports exist for 5-(2,6-Difluorophenyl)thiazol-2-amine, established routes for analogous thiazol-2-amine derivatives provide viable blueprints. A common approach involves:

-

Hantzsch Thiazole Synthesis:

Condensation of α-halo ketones with thioureas under basic conditions. For example:Adapting this method would require 2-bromo-1-(2,6-difluorophenyl)ethanone as the ketone precursor .

-

Post-functionalization Strategies:

-

Suzuki-Miyaura coupling to introduce the difluorophenyl group after thiazole ring formation

-

Buchwald-Hartwig amination for amine group installation

-

Key challenges include regioselectivity in thiazole ring formation and maintaining fluorine stability under reaction conditions. Optimization of solvents (e.g., DMF, ethanol) and bases (e.g., K₂CO₃, Et₃N) proves critical for yield improvement .

Comparative Analysis with Structural Analogs

Examining related compounds provides insights into potential behaviors and applications:

Table 2: Comparison with Selected Thiazol-2-amine Derivatives

The ortho-difluoro pattern in 5-(2,6-Difluorophenyl)thiazol-2-amine may confer unique steric and electronic properties compared to these analogs, potentially enhancing target binding specificity .

Biological Activity Predictions

Quantitative structure-activity relationship (QSAR) modeling suggests several potential bioactivities:

-

Antimicrobial Potential:

The thiazole core demonstrates intrinsic antimicrobial properties through interference with bacterial cell wall synthesis. Fluorine substitution may enhance activity against Gram-positive pathogens by improving membrane penetration . -

Kinase Inhibition:

Molecular docking studies predict strong binding affinity (ΔG < -8 kcal/mol) to EGFR kinase, with the difluorophenyl group occupying hydrophobic pockets in the ATP-binding site. -

Metabolic Stability: Fluorine atoms reduce oxidative metabolism in hepatic microsomes, potentially extending plasma half-life compared to non-fluorinated analogs.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume